

Application Notes and Protocols for In Vitro Microcystin-YR Toxicity Screening

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Compound of Interest

Compound Name: *Microcystin-YR*

Cat. No.: *B13386726*

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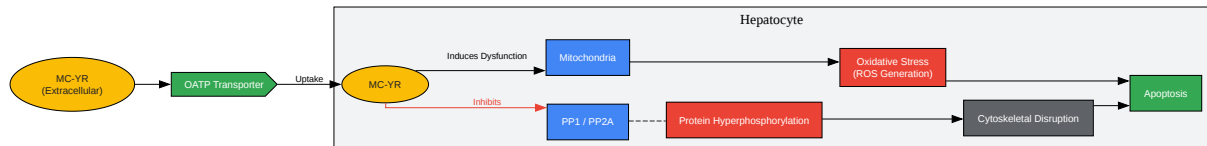
Introduction

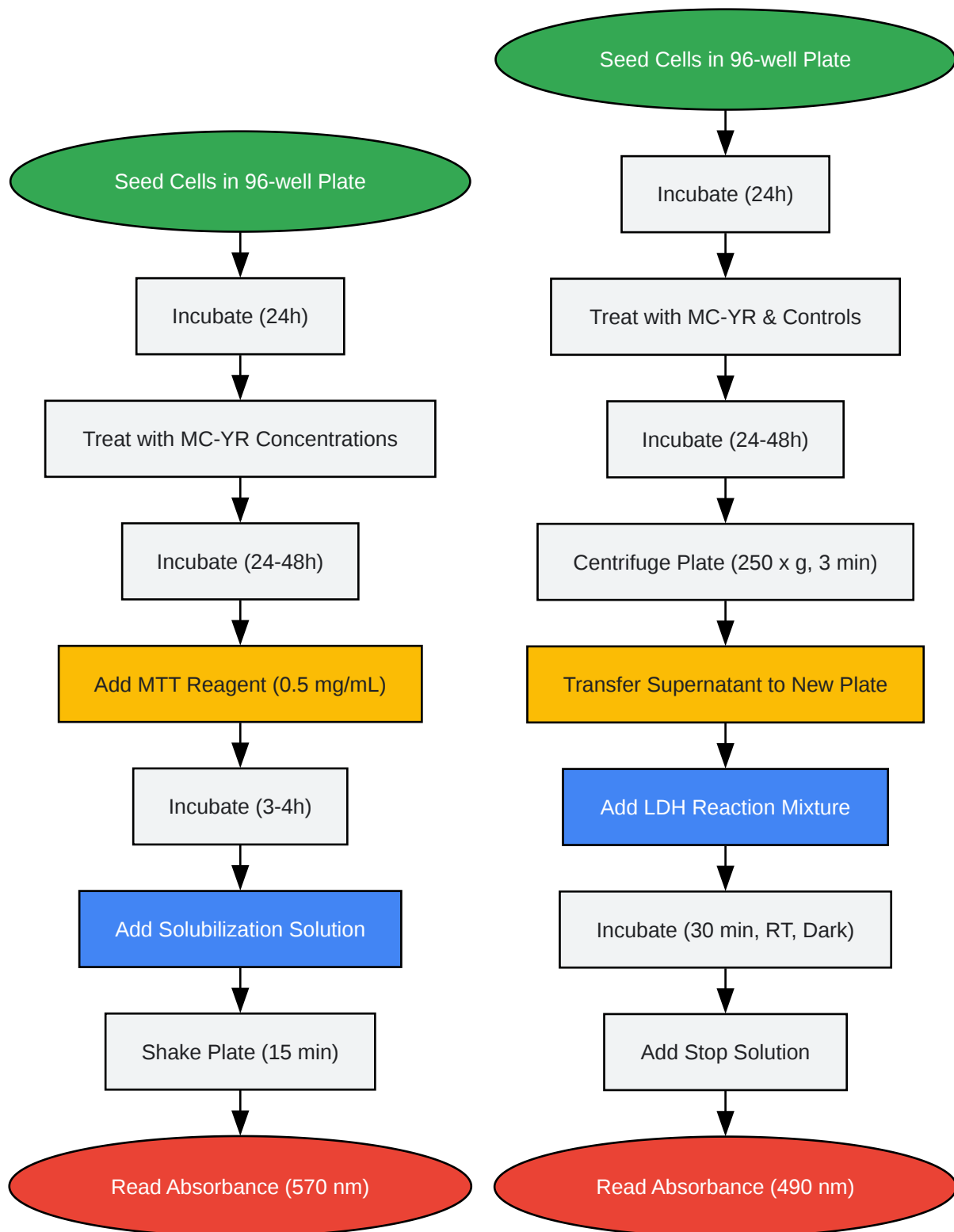
Microcystins (MCs) are a class of cyclic heptapeptide hepatotoxins produced by various cyanobacteria species, posing a significant threat to human and animal health through contaminated water sources.[1] **Microcystin-YR** (MC-YR) is one of the common variants. The primary molecular mechanism of MC toxicity involves the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[2][3][4] This inhibition disrupts cellular processes by causing hyperphosphorylation of structural proteins, leading to cytoskeletal damage, induction of oxidative stress, and ultimately, cell death through apoptosis or necrosis.[2][3] These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to screen for and characterize the toxic effects of MC-YR, intended for use by researchers in toxicology and drug development.

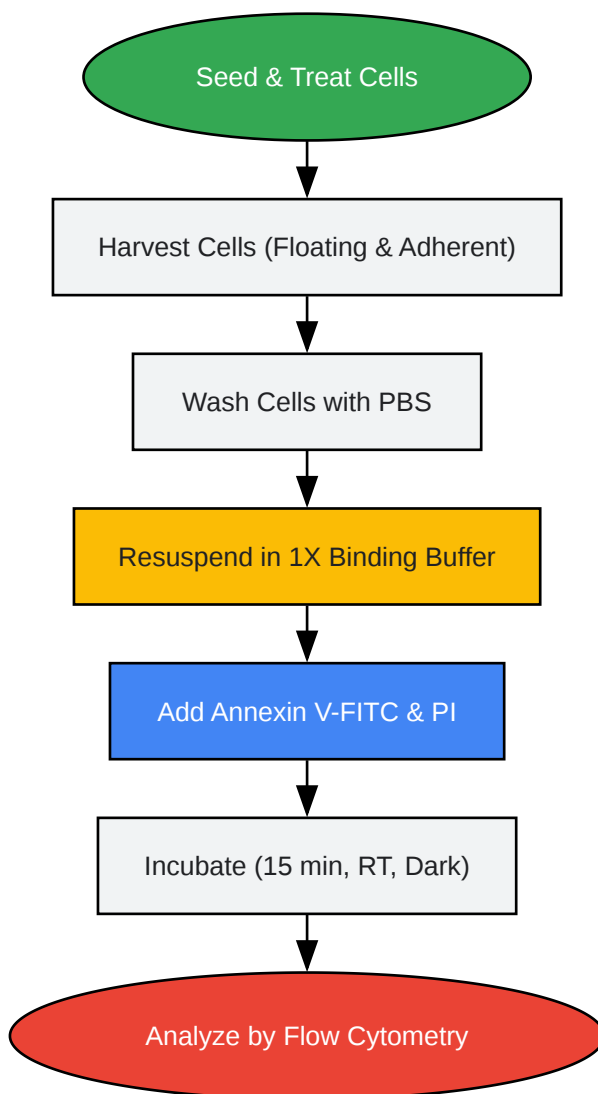
Core Mechanism of Microcystin-YR Toxicity

MC-YR primarily exerts its toxic effects after entering cells, predominantly hepatocytes, via organic anion transporting polypeptides (OATPs).[5] Once inside the cell, it covalently binds to and inhibits PP1 and PP2A.[4][6] This enzymatic inhibition leads to a cascade of downstream events, including the hyperphosphorylation of cytoskeletal proteins, which compromises cell

structure and integrity.[2] Concurrently, MC-YR can induce mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[3] The culmination of these events can trigger programmed cell death, or apoptosis.[3]







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